Technical Guide: 8-Benzyloxyquinoline (CAS 84165-42-4)
Technical Guide: 8-Benzyloxyquinoline (CAS 84165-42-4)
[1][2]
Executive Summary
8-Benzyloxyquinoline (CAS 84165-42-4) is a lipophilic derivative of the privileged scaffold 8-hydroxyquinoline (8-HQ). Unlike its parent compound, which is a potent bidentate chelator of metal ions (Cu²⁺, Zn²⁺, Fe³⁺), 8-benzyloxyquinoline features a benzyl-protected oxygen. This structural modification drastically alters its physicochemical profile, suppressing ionization at physiological pH while significantly enhancing membrane permeability.
In drug discovery, this compound serves two primary roles:
-
Synthetic Intermediate: A robust "masked" phenol allowing for lithiation or functionalization of the quinoline ring (e.g., at C5 or C7) without interference from the acidic hydroxyl group.
-
Pharmacological Probe: A tool to investigate the role of metal chelation in biological activity. By blocking the O-donor site, researchers can decouple the scaffold’s intrinsic intercalation/binding properties from its metal-sequestering effects.
Part 1: Chemical Profile & Physicochemical Properties
The benzylation of position 8 removes the amphoteric nature of the parent 8-HQ, resulting in a strictly basic (pyridine-like) and lipophilic molecule.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 8-(Benzyloxy)quinoline | Also: 8-phenylmethoxyquinoline |
| CAS Number | 84165-42-4 | |
| Molecular Formula | C₁₆H₁₃NO | |
| Molecular Weight | 235.28 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Solubility | Soluble in CHCl₃, DMSO, DMF, EtOAc | Insoluble in water |
| pKa (Conj.[1][2][3][4][5][6] Acid) | ~4.5 - 5.0 (Pyridine N) | The phenolic pKa (~9.9) is ablated |
| LogP (Predicted) | 3.5 - 3.9 | Highly lipophilic compared to 8-HQ (LogP ~1.9) |
| H-Bond Donors | 0 | The OH group is capped |
| H-Bond Acceptors | 2 | Pyridine N and Ether O |
Part 2: Synthesis & Manufacturing Protocols
Core Method: Williamson Ether Synthesis
The most reliable route to CAS 84165-42-4 is the O-alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions. This protocol avoids N-alkylation (quaternization) by exploiting the oxyanion's higher nucleophilicity.
Reaction Mechanism
-
Deprotonation: Potassium carbonate (K₂CO₃) deprotonates the phenolic hydroxyl (pKa ~9.9), generating the phenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the benzylic carbon of benzyl bromide via an S_N2 mechanism, displacing the bromide ion.
Step-by-Step Protocol
Reagents:
-
8-Hydroxyquinoline (1.0 eq)[7]
-
Benzyl bromide (1.2 eq) - Lachrymator, handle in fume hood.
-
Potassium carbonate (anhydrous, 2.0 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Procedure:
-
Setup: Charge a round-bottom flask with 8-hydroxyquinoline (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol) in DMF (20 mL).
-
Activation: Stir the suspension at room temperature for 30 minutes to ensure deprotonation. The mixture may turn bright yellow (phenoxide formation).
-
Addition: Dropwise add benzyl bromide (12 mmol).
-
Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1). The starting material (lower R_f, stains with FeCl₃) should disappear.
-
Workup:
-
Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.[8]
-
Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash combined organics with water and brine, then dry over Na₂SO₄.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Visual Cue: Disappearance of the deep yellow color of the phenoxide upon quenching indicates consumption of the anion.
-
FeCl₃ Test: The product should negative to ferric chloride staining (no free phenol), whereas the starting material gives a green/black color.
Visualization: Synthesis Pathway
Caption: Chemical synthesis workflow via Williamson ether synthesis. The phenolic proton is removed to create a potent nucleophile for selective O-alkylation.
Part 3: Applications in Drug Development[9]
"Masked" Chelator Strategy
8-HQ is a non-specific chelator, often leading to off-target toxicity. 8-Benzyloxyquinoline acts as a prodrug or a negative control.
-
Mechanism: The benzyl ether is metabolically stable in plasma but can be cleaved by specific hepatic P450 enzymes or in the acidic microenvironment of lysosomes if designed with acid-labile linkers (though simple benzyl is relatively robust).
-
Control Experiment: In biological assays, if 8-HQ is active (cytotoxic) but 8-Benzyloxyquinoline is inactive, the mechanism of action is confirmed to be metal-dependent (e.g., copper sequestration or ionophore activity).
Pharmacophore Modulation
The benzyl group adds significant bulk and lipophilicity.
-
Target: Used to fill hydrophobic pockets in enzyme active sites (e.g., metalloproteases).
-
Neuroprotection: The high LogP allows blood-brain barrier (BBB) penetration. Once inside the CNS, if the benzyl group is cleaved (e.g., by oxidative stress-induced dealkylation), the active chelator is released to sequester redox-active iron in Alzheimer's models.
Visualization: Pharmacological Logic
Caption: Dual pharmacological pathways: acting as a lipophilic ligand (left) or a pro-chelator (right) after metabolic cleavage.
Part 4: Analytical Characterization
To validate the identity of synthesized CAS 84165-42-4, the following spectroscopic signatures must be observed.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Benzylic Protons: A diagnostic singlet integrating to 2H appears around δ 5.4–5.5 ppm . This confirms the O-alkylation.
-
Aromatic Region:
-
Quinoline C2-H: Doublet of doublets (dd) typically downfield at δ ~8.9 ppm .
-
Quinoline C3/C4: Multiplets between δ 7.4–8.2 ppm .
-
Phenyl Group: A multiplet integrating to 5H around δ 7.3–7.5 ppm .
-
-
Absence: No broad singlet at δ >9.0 ppm (absence of phenolic OH).
Mass Spectrometry (ESI-MS)[5]
-
Mode: Positive Ion Mode (ESI+).
-
Target Ion: [M+H]⁺ = 236.1 .
-
Fragmentation: High energy collision may show loss of the benzyl group (m/z 91 tropylium ion) and the 8-hydroxyquinoline fragment (m/z 146).
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this derivative is less abundant than 8-HQ, it should be handled as a hazardous chemical.
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.[9]
-
-
Handling:
-
Storage: Store in a cool, dry place. Light sensitive (quinoline rings can undergo photo-oxidation over long periods).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150728, 8-Benzyloxyquinoline. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved from [Link]
- Oliveri, V., & Vecchio, G. (2016).8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry.
Sources
- 1. 84165-50-4|8-(Benzyloxy)-5,7-dibromoquinoline|BLD Pharm [bldpharm.com]
- 2. 8-Benzyloxy-2-oxo-1H-quinoline | C16H13NO2 | CID 10890359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
